3-Oxo-3-quinoxalin-6-yl-propionic acid ethyl ester
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Overview
Description
3-Oxo-3-quinoxalin-6-yl-propionic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a quinoxaline ring, which is a bicyclic structure containing nitrogen atoms, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-quinoxalin-6-yl-propionic acid ethyl ester typically involves the esterification of 3-Oxo-3-quinoxalin-6-yl-propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-quinoxalin-6-yl-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
3-Oxo-3-quinoxalin-6-yl-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-3-quinoxalin-6-yl-propionic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-3-quinolin-2-yl-propionic acid ethyl ester: Similar structure but with a quinoline ring instead of a quinoxaline ring.
3,4-Dihydroquinoxalin-2-ones: Compounds with a similar quinoxaline core but different functional groups.
Uniqueness
3-Oxo-3-quinoxalin-6-yl-propionic acid ethyl ester is unique due to its specific ester functional group and the presence of a quinoxaline ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-oxo-3-quinoxalin-6-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)8-12(16)9-3-4-10-11(7-9)15-6-5-14-10/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIZJHDAKQWJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=NC=CN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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